N-isobutylpiperidine-3-carboxamide hydrochloride
Overview
Description
N-isobutylpiperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C10H21ClN2O and a molecular weight of 220.74 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of N-isobutylpiperidine-3-carboxamide hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine derivatives with isobutylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
N-isobutylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-isobutylpiperidine-3-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in preclinical studies to investigate potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-isobutylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
N-isobutylpiperidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
- N-methylpiperidine-3-carboxamide hydrochloride
- N-ethylpiperidine-3-carboxamide hydrochloride
- N-propylpiperidine-3-carboxamide hydrochloride
These compounds share a similar piperidine core structure but differ in the substituents attached to the nitrogen atom. The differences in substituents can lead to variations in their chemical properties, reactivity, and biological effects .
This compound is unique due to its specific isobutyl substituent, which may confer distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
N-(2-methylpropyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8(2)6-12-10(13)9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVNPWDLMPGEIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590471 | |
Record name | N-(2-Methylpropyl)piperidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937725-08-1 | |
Record name | N-(2-Methylpropyl)piperidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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